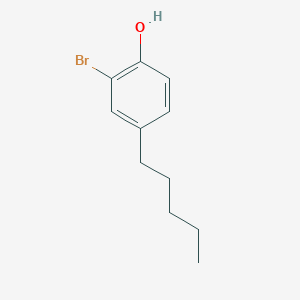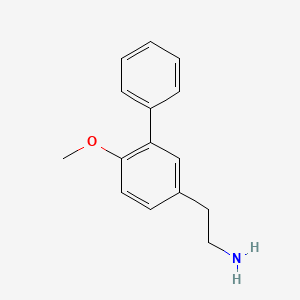
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is an organic compound containing both amine and aldehyde functional groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. This compound is known for its role in the synthesis of dyes and as a reagent in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde can be synthesized through several methods:
Reaction with Urotropine: This method involves the reaction of N,N-dimethylaniline with urotropine to form methylene-N,N-dimethylaminobenzylamine, which then undergoes rearrangement to form N,N-dimethylbenzylamine.
Reaction with Dimethylformamide and Phosphorus Oxychloride: Another method involves the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride.
Laboratory Preparation: In the laboratory, this compound can be prepared using N,N-dimethylaniline, sodium nitrite, and formaldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary amines and pyrroles to form Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Acidic or basic conditions are often employed to facilitate condensation reactions.
Major Products
Schiff Bases: Formed through condensation with primary amines.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
科学的研究の応用
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent in Ehrlich’s and Kovac’s reagents to test for indoles.
Dye Synthesis: Serves as an intermediate in the production of various dyes, including cationic dyes.
Biological Research: Employed in the detection of indole alkaloids and urobilinogen in biological samples.
Industrial Applications: Utilized in the synthesis of heat-sensitive dyes and other chemical intermediates.
作用機序
The mechanism of action of 4-((2-(Dimethylamino)ethyl)amino)benzaldehyde involves its role as an electrophile in various chemical reactions. The aldehyde group reacts with nucleophiles, such as amines, to form Schiff bases. The dimethylamino group enhances the compound’s reactivity by donating electron density to the aromatic ring, facilitating electrophilic substitution reactions .
類似化合物との比較
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups.
Ethyl 4-(dimethylamino)benzoate: Contains an ester group instead of an aldehyde group.
Uniqueness
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is unique due to its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its role as a reagent in analytical chemistry and dye synthesis further distinguishes it from similar compounds .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
4-[2-(dimethylamino)ethylamino]benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
SDUXDMVMEHQUHQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Epoxy-3,4-dihydro-2,2-dimethyl-6-nitro-2H-benzo[b]pyran](/img/structure/B8290164.png)
![6-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B8290173.png)




![6-Chloro-1-ethyl-1,5-dihydro-pyrrolo[3,2-c]pyridine-4-one](/img/structure/B8290204.png)
![3-[(1-Methylethyl)thio]benzo[b]thiophene-2-carboxylic acid](/img/structure/B8290218.png)



![Benzo[c][1,8]naphthyridin-6-amine](/img/structure/B8290243.png)

